molecular formula C24H42O21 B1204686 3F-alpha-D-Galactosylraffinose CAS No. 546-35-0

3F-alpha-D-Galactosylraffinose

Cat. No.: B1204686
CAS No.: 546-35-0
M. Wt: 666.6 g/mol
InChI Key: ZJTKROCMWYBRPX-DFMCVVGJSA-N
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Description

Overview of Oligosaccharide Complexity and Biological Significance

Oligosaccharides are complex carbohydrates, typically consisting of three to ten monosaccharide units linked by glycosidic bonds. byjus.com This structural complexity, which includes variations in monosaccharide composition, linkage type, and branching, far exceeds that of nucleic acids and proteins. rsc.org This diversity allows them to play a wide array of critical roles in biology. nih.govucsd.edu

The biological functions of oligosaccharides are extensive, ranging from structural support to mediating specific molecular recognition events. nih.govucsd.edu They are integral components of glycoconjugates (glycoproteins and glycolipids) found on cell surfaces, where they are essential for processes like cell-cell communication, signal transduction, immune responses, and pathogen recognition. nih.govfrontiersin.org The specific sequence and structure of an oligosaccharide can determine its function, with unusual sequences often mediating highly specific biological roles. nih.govucsd.edu In plants, soluble oligosaccharides like fructans and the raffinose (B1225341) family are crucial for energy storage, membrane stabilization, and mediating tolerance to environmental stresses. nih.gov

Classification and Structural Relationship within Raffinose Family Oligosaccharides (RFOs)

The Raffinose Family Oligosaccharides (RFOs) are a group of non-reducing carbohydrates that are widespread throughout the plant kingdom, ranking second only to sucrose (B13894) in abundance as soluble carbohydrates. frontiersin.orgwikipedia.org Structurally, they are characterized as α-galactosyl derivatives of sucrose. frontiersin.org The family is built by sequentially adding α-(1→6) linked galactose units to the glucose moiety of a sucrose molecule (which is a disaccharide of glucose and fructose). frontiersin.orgfrontiersin.org

The classification of RFOs is based on the number of galactose units they contain. The foundational members of this family are:

Raffinose : A trisaccharide, being the simplest member of the family. byjus.combiologyonline.com

Stachyose (B150584) : A tetrasaccharide, formed by the addition of another galactose unit to raffinose. nih.govfrontiersin.org

Verbascose : A pentasaccharide, containing three galactose units. byjus.comfrontiersin.org

Ajugose : A hexasaccharide, with four galactose units. nih.govfrontiersin.org

While the "classic" RFOs involve α-(1→6) linkages to the glucose of sucrose, other isomers exist in nature with different linkage points, such as to the fructose (B13574) moiety. researchgate.net The compound 3F-alpha-D-Galactosylraffinose , also known as Isolychnose , falls into this latter category. researchgate.netnih.gov It is a tetrasaccharide and an isomer of stachyose. Instead of the additional galactose unit attaching to the existing galactose of raffinose, it is linked to the 3-position of the fructose unit of the sucrose core. nih.gov

Table 1: Comparison of Major Raffinose Family Oligosaccharides and Isolychnose

Compound NameNumber of Monosaccharide UnitsMonosaccharide CompositionLinkage of Terminal Galactose
Raffinose 3 (Trisaccharide)1 Galactose, 1 Glucose, 1 FructoseN/A (Base RFO)
Stachyose 4 (Tetrasaccharide)2 Galactose, 1 Glucose, 1 FructoseTo C6 of Glucose-bound Galactose
Verbascose 5 (Pentasaccharide)3 Galactose, 1 Glucose, 1 FructoseTo C6 of terminal Galactose
Isolychnose (this compound) 4 (Tetrasaccharide)2 Galactose, 1 Glucose, 1 FructoseTo C3 of Fructose

Historical Perspective of this compound Discovery and Initial Characterization

The discovery of variations within the RFO family, including isomers like Isolychnose, has been part of an ongoing effort to understand the full spectrum of soluble carbohydrates in plants. cambridge.org The identification and characterization of such complex oligosaccharides have historically relied on advancements in separation and analytical techniques. The use of High-Performance Anion Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), for instance, has been crucial in identifying pea lines with unusual RFO compositions, highlighting the natural diversity of these compounds. cambridge.org

The specific history of the isolation and characterization of this compound (Isolychnose) is tied to the broader investigation of RFO isomers. While naturally occurring, its detailed study is often within the context of enzymatic or chemical synthesis, which allows for the production of sufficient quantities for structural elucidation and functional analysis. nih.gov The characterization of such novel oligosaccharides typically involves a combination of enzymatic hydrolysis and advanced analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy to precisely determine the sequence and linkage of the monosaccharide units. nih.govresearchgate.net The synthesis of Isolychnose and other non-canonical RFOs can be achieved using specific enzymes, such as fructosyltransferases or galactosyltransferases, which can utilize raffinose as a substrate and attach sugar moieties at unconventional positions. nih.govmdpi.com

Current Research Landscape and Gaps in Understanding this compound

The current research landscape for oligosaccharides is heavily focused on synthesis and function. The chemical and enzymatic synthesis of complex oligosaccharides, including non-natural or rare natural structures like this compound, is a significant area of investigation. rsc.orgnih.govrsc.org Developing efficient synthetic methods is crucial because it provides the pure, well-defined molecules needed to probe biological systems and understand their functions. nih.govresearchgate.net

While much is known about the primary RFOs (raffinose, stachyose) in plants, where they function in stress tolerance and as transport sugars, significant gaps remain in understanding their isomers. frontiersin.orgfrontiersin.orgtandfonline.com For this compound, specific research is needed to determine:

Biosynthetic Pathway: The precise enzymes and genetic pathways responsible for its synthesis in the plants where it naturally occurs are not as well-defined as those for the main RFOs.

Biological Function: It is unclear if Isolychnose shares the same functions as its isomer, stachyose, or if the different linkage confers unique properties, such as altered membrane stabilization, different signaling roles, or varying susceptibility to enzymatic degradation.

Metabolism: How this specific isomer is metabolized by gut microbiota is an area of interest, as its structure could lead to different fermentation profiles compared to standard RFOs. mdpi.com

Distribution: A comprehensive survey of its prevalence and concentration across different plant species is lacking.

The synthesis of such "alternative" RFOs allows researchers to explore these questions, providing the necessary material to investigate their potential as prebiotics, their role in plant physiology, and their interactions with the enzymes that metabolize them. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

546-35-0

Molecular Formula

C24H42O21

Molecular Weight

666.6 g/mol

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol

InChI

InChI=1S/C24H42O21/c25-1-6-10(29)14(33)17(36)21(40-6)39-4-9-12(31)16(35)19(38)23(42-9)45-24(5-28)20(13(32)8(3-27)44-24)43-22-18(37)15(34)11(30)7(2-26)41-22/h6-23,25-38H,1-5H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22-,23-,24+/m1/s1

InChI Key

ZJTKROCMWYBRPX-DFMCVVGJSA-N

SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)CO)O)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)CO)O)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)CO)O)O)O)O)O)O)O

Origin of Product

United States

Advanced Structural Characterization Methodologies for 3f Alpha D Galactosylraffinose

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. For oligosaccharides like 3F-alpha-D-Galactosylraffinose, a combination of one-dimensional and two-dimensional NMR experiments provides a wealth of information regarding its constituent monosaccharides and their connectivity.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C) for Monosaccharide Identification and Linkage Analysis

One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the composition and purity of a this compound sample. The ¹H NMR spectrum reveals characteristic signals for anomeric protons in a well-resolved region, with their chemical shifts and coupling constants providing preliminary information on the anomeric configurations (α or β) of the monosaccharide units. acs.orgup.ac.za The integration of these signals can help to confirm the ratio of the different sugar residues.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for Key Residues in this compound

Monosaccharide ResidueAnomeric Proton (¹H) Chemical Shift (ppm)Anomeric Carbon (¹³C) Chemical Shift (ppm)
α-D-Galactopyranosyl (terminal)~5.0 - 5.4~95 - 101
α-D-Galactopyranosyl (internal)~4.8 - 5.2~98 - 104
α-D-Glucopyranosyl~5.3 - 5.5~90 - 94
β-D-FructofuranosylNot Applicable~102 - 106 (C2)

Note: These are estimated ranges based on general knowledge of oligosaccharide NMR and are for illustrative purposes only. Actual values would need to be determined experimentally.

Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY) for Glycosidic Linkage and Conformational Analysis

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning all proton and carbon signals and for determining the precise connectivity and spatial arrangement of the monosaccharide units in this compound.

COSY (Correlation Spectroscopy) : This experiment identifies scalar-coupled protons, typically those within the same monosaccharide spin system. By tracing the correlations from the anomeric proton, it is possible to assign the other protons within each sugar ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon pairs, allowing for the assignment of carbon signals based on their attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) : This long-range correlation experiment is crucial for identifying glycosidic linkages. It shows correlations between protons and carbons that are two or three bonds apart. A correlation between the anomeric proton of one residue and a carbon of the adjacent residue directly establishes the linkage position.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. Inter-residue NOE signals across the glycosidic linkage are vital for determining the conformation and three-dimensional shape of the oligosaccharide.

Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved. researchgate.net

Solid-State NMR Approaches for Complex Matrix Characterization

While solution-state NMR is ideal for purified samples, solid-state NMR (ssNMR) offers unique capabilities for studying this compound in more complex, non-crystalline, or immobile environments, such as when it is part of a biological matrix or in a solid formulation. ssNMR can provide information on the conformation, polymorphism, and dynamics of the oligosaccharide in its solid form, which can be critical for understanding its properties in various applications. mdpi.com

Mass Spectrometry (MS) Techniques for Oligosaccharide Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and composition of molecules. For oligosaccharides, MS is particularly useful for confirming the molecular formula and determining the sequence of monosaccharide units. nih.govmdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound (C₂₄H₄₂O₂₁). The calculated exact mass for this compound is 666.22185 g/mol . nih.gov HRMS can confirm this with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS or MSⁿ) for Fragmentation Pathway Analysis and Sequence Determination

Tandem mass spectrometry (MS/MS or MSⁿ) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. The fragmentation of oligosaccharides primarily occurs at the glycosidic bonds, leading to characteristic product ions (B, C, Y, and Z ions) that reveal the sequence of the monosaccharide units. mdpi.comrsc.org Cross-ring cleavages (A and X ions) can also occur, providing information about the linkage positions within a single sugar ring. mdpi.com

By systematically analyzing the fragmentation pattern of the [M+Na]⁺ or [M-H]⁻ ion of this compound, the sequence of the four monosaccharide units can be definitively established. For instance, the loss of a terminal galactose unit would result in a fragment ion corresponding to the mass of the remaining trisaccharide (raffinose). Further fragmentation would then follow the known patterns for raffinose (B1225341).

Table 2: Predicted Key Fragmentation Ions in MS/MS of [M+Na]⁺ of this compound

Precursor Ion (m/z)Fragment Ion TypeMass LossResulting Fragment (m/z)Interpretation
689.21Y-ion162.05527.16Loss of a terminal hexose (B10828440) (Galactose)
527.16Y-ion162.05365.11Loss of a second hexose (Galactose)
365.11Y-ion162.05203.05Loss of a third hexose (Glucose)

Note: These are predicted m/z values for sodiated adducts and are for illustrative purposes. Actual fragmentation may yield a more complex spectrum.

By integrating the data from these advanced NMR and MS methodologies, a comprehensive and scientifically rigorous structural characterization of this compound can be achieved, laying the groundwork for further investigation into its chemical and biological properties.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Polymerization Degree Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for the analysis of oligosaccharides, providing rapid and sensitive determination of their degree of polymerization (DP). In the context of this compound, which is a tetrasaccharide (DP4), MALDI-TOF MS serves as an excellent tool for confirming its molecular weight and assessing the purity of a sample.

The analysis involves co-crystallizing the oligosaccharide with a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB), which absorbs energy from a laser. Upon irradiation, the matrix vaporizes and transfers charge to the analyte molecules, which are then accelerated in an electric field and their time-of-flight to a detector is measured. This time is proportional to the mass-to-charge ratio (m/z) of the ions. For this compound (C₂₄H₄₂O₂₁), the expected monoisotopic mass is 666.22 g/mol . nih.gov In MALDI-TOF MS, oligosaccharides are typically observed as sodiated adducts [M+Na]⁺.

Research Findings: In studies of galactooligosaccharides (GOS) and raffinose family oligosaccharides (RFOs), MALDI-TOF MS has been effectively used to characterize mixtures and determine the DP of individual components. researchgate.netfrontiersin.orgacs.org For a purified sample of this compound, the MALDI-TOF spectrum would be expected to show a predominant peak corresponding to the sodiated adduct of a tetrasaccharide. The presence of other peaks could indicate contamination with oligosaccharides of different DPs. For instance, a study on GOS production showed that MALDI-TOF MS could identify oligosaccharides with a degree of polymerization up to 11. frontiersin.org

Table 1: Exemplary MALDI-TOF MS Data for a Hypothetical Sample of this compound.

Observed m/z [M+Na]⁺Calculated m/z [M+Na]⁺Assignment (DP)Relative Intensity (%)
525.16525.16Trisaccharide (e.g., Raffinose)5
687.21687.21This compound (DP4)90
849.27849.27Pentasaccharide5

Chromatographic and Electrophoretic Techniques Coupled with Structural Analysis

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a high-resolution chromatographic technique ideal for the separation and quantification of carbohydrates without the need for derivatization. lcms.cz Oligosaccharides are separated on a strong anion-exchange column in an alkaline mobile phase, which ionizes the hydroxyl groups of the carbohydrates, allowing for their separation based on size, charge, and linkage isomerism. PAD provides sensitive and specific detection of the eluted carbohydrates.

Research Findings: HPAEC-PAD is extensively used for the detailed profiling of complex oligosaccharide mixtures, such as GOS and RFOs. nih.govnih.govthermofisher.com The retention time of an oligosaccharide in HPAEC-PAD is influenced by its degree of polymerization and the specific glycosidic linkages. For this compound, HPAEC-PAD can be used to assess its purity by separating it from other isomers and oligosaccharides of different DPs. shim-pol.pl The method's high resolving power allows for the separation of closely related isomers, which is crucial for the characterization of complex carbohydrate samples. nih.gov Studies have shown that HPAEC-PAD can effectively separate various galactooligosaccharides, providing a detailed fingerprint of the sample composition. lcms.cz

Table 2: Representative HPAEC-PAD Retention Times for Raffinose Family Oligosaccharides.

CompoundDegree of Polymerization (DP)Hypothetical Retention Time (min)
Sucrose (B13894)25.8
Raffinose39.2
This compound412.5
Stachyose (B150584)413.1

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for determining the monosaccharide composition of an oligosaccharide. creative-biolabs.com This method involves the hydrolysis of the oligosaccharide into its constituent monosaccharides, followed by derivatization to increase their volatility for GC separation. Common derivatization methods include trimethylsilylation or acetylation. creative-biolabs.commasonaco.org The separated monosaccharide derivatives are then identified by their characteristic retention times and mass spectra.

Research Findings: For this compound, complete acid hydrolysis would yield galactose, glucose, and fructose (B13574). A typical GC-MS analysis of the derivatized hydrolysate would show peaks corresponding to these three monosaccharides. csic.es By comparing the retention times and mass spectra with those of authentic standards, the identity of the monosaccharides can be confirmed. Quantitative analysis can also be performed to determine the molar ratio of the constituent monosaccharides, which for this compound is expected to be 2:1:1 (galactose:glucose:fructose). GC-MS is a robust method for confirming the building blocks of complex carbohydrates. nih.gov

Table 3: Typical GC-MS Data for Monosaccharide Composition Analysis of this compound (as TMS derivatives).

Monosaccharide DerivativeRetention Time (min)Key Mass Fragments (m/z)Molar Ratio
Fructose-TMS15.273, 147, 217, 3611.0
Glucose-TMS17.573, 147, 204, 3191.0
Galactose-TMS18.173, 147, 204, 3192.0

Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be applied to the analysis of carbohydrates, particularly for assessing purity and separating isomers. sciex.comresearchgate.netacs.org Carbohydrates, being neutral or weakly acidic, can be analyzed by CE after derivatization with a charged fluorophore or by forming complexes with borate (B1201080) ions, which imparts a negative charge. The separation is based on the charge-to-size ratio of the analytes.

Research Findings: CE has been successfully employed for the separation of various oligosaccharide isomers. bio-rad.com For this compound, CE would be a valuable tool to separate it from its structural isomers, such as stachyose, which has the same monosaccharide composition but different linkage arrangements. The high resolving power of CE allows for the detection of minor impurities that might not be resolved by other chromatographic techniques. researchgate.net The coupling of CE with mass spectrometry (CE-MS) further enhances its analytical power by providing mass information for the separated components. researchgate.net

Table 4: Hypothetical Capillary Electrophoresis Migration Times for Isomeric Tetrasaccharides.

CompoundMigration Time (min)Purity (%)
This compound22.598.5
Stachyose23.11.5

Vibrational Spectroscopy (IR, Raman) for Functional Group and Linkage Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and glycosidic linkages within a carbohydrate structure. mdpi.comnih.gov These techniques are non-destructive and can be used to obtain a molecular fingerprint of the compound.

Research Findings: The FTIR spectrum of an oligosaccharide like this compound would exhibit characteristic absorption bands for O-H stretching (around 3300 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and a complex "fingerprint" region (1200-950 cm⁻¹) that is indicative of the C-O and C-C stretching vibrations and the pyranose rings. mdpi.comuctm.edu The anomeric region (950-750 cm⁻¹) is particularly useful for distinguishing between α- and β-glycosidic linkages. nih.gov Raman spectroscopy provides complementary information and is especially sensitive to the symmetric vibrations of the glycosidic bonds. nih.govnih.gov A study on various oligosaccharides, including raffinose, demonstrated that FTIR and Raman spectra can differentiate molecules based on the types of glycosidic bonds present. nih.gov

Table 5: Characteristic Vibrational Spectroscopy Bands for this compound.

TechniqueWavenumber (cm⁻¹)Vibrational Assignment
FTIR~3350O-H stretching
FTIR~2930C-H stretching
FTIR/Raman~1100-1000C-O, C-C stretching (pyranose rings)
Raman~840α-glycosidic linkage

X-ray Crystallography and Computational Modeling for Three-Dimensional Structure and Conformation

While the aforementioned techniques elucidate the primary structure of this compound, X-ray crystallography provides the definitive three-dimensional structure at atomic resolution, provided that suitable single crystals can be grown. nih.govnih.gov This technique reveals the precise conformation of the pyranose rings, the torsion angles of the glycosidic linkages (phi and psi angles), and the intramolecular hydrogen bonding network.

In the absence of crystals, or to understand the dynamic behavior in solution, computational modeling is a powerful tool. biorxiv.orgacs.org Molecular mechanics and molecular dynamics (MD) simulations, using force fields like GLYCAM, can explore the conformational space of the oligosaccharide and predict the most stable conformations. mdpi.comglycopedia.eu

Research Findings: The crystal structure of the related tetrasaccharide stachyose has been determined, revealing a complex hydrogen-bonding network. nih.gov Similarly, the crystal structure of a cyclic tetrasaccharide has been solved, providing detailed conformational data. nih.gov For this compound, X-ray crystallography would provide the exact spatial arrangement of the four sugar units. Computational studies on other oligosaccharides have successfully predicted their conformational preferences, which are often in good agreement with experimental data from NMR and X-ray studies. acs.orgoup.com

Table 6: Predicted Glycosidic Linkage Torsion Angles for this compound from Computational Modeling.

Glycosidic LinkagePhi (φ) Angle (°)Psi (ψ) Angle (°)
Gal(α1-6)Gal-65175
Gal(α1-6)Glc-68172
Glc(α1-2)Fru55-150

Biosynthesis and Enzymatic Pathways of 3f Alpha D Galactosylraffinose

Precursor Substrate Metabolism and Availability

The synthesis of RFOs, including the precursors to 3F-alpha-D-Galactosylraffinose, is fundamentally dependent on the availability of two key substrates: galactinol (B1212831) and sucrose (B13894).

Galactinol (1-O-α-D-galactopyranosyl-L-myo-inositol) is the essential galactose donor for the formation of raffinose (B1225341), the immediate precursor for more complex RFOs. frontiersin.org Its synthesis is the first committed step and a primary checkpoint in the RFO biosynthetic pathway. frontiersin.orgnih.gov

The synthesis is catalyzed by the enzyme galactinol synthase (GolS; EC 2.4.1.123), a glycosyltransferase that facilitates the transfer of a galactose moiety from UDP-D-galactose to myo-inositol. frontiersin.orgsemanticscholar.orgscienceopen.com This reaction serves as a critical link between inositol metabolism and RFO biosynthesis. frontiersin.org The activity and expression of GolS are subject to complex regulation by both environmental and developmental cues. Abiotic stresses such as drought, salinity, and cold have been shown to induce the expression of GolS genes, leading to the accumulation of galactinol and RFOs, which are thought to function as osmoprotectants. nih.govsemanticscholar.orgresearchgate.net Recent studies have also revealed that light is a significant environmental signal influencing galactinol biosynthesis. The light-inducible expression of the AtGolS1 gene in Arabidopsis is mediated by the transcription factor ELONGATED HYPOCOTYL 5 (HY5), which binds directly to the gene's promoter region. nih.gov This finding establishes a direct link between light signaling and the RFO pathway. nih.gov

Factor Description Key Enzyme/Component References
Substrates UDP-D-galactose and myo-inositol are required for the synthesis of galactinol.Galactinol Synthase (GolS) frontiersin.org
Regulation Gene expression is upregulated by abiotic stresses like drought, salt, and cold.GolS Genes nih.govsemanticscholar.org
Light Signaling Light induces gene expression via the HY5 transcription factor.AtGolS1, HY5 nih.gov

Sucrose is the foundational molecule upon which the RFO family is built. It serves as the primary acceptor for the galactosyl group donated by galactinol. frontiersin.org The integration of sucrose into the RFO pathway is a pivotal step that diverts carbon from primary metabolism into the synthesis of these specialized oligosaccharides.

The first step in this integration is the synthesis of raffinose, a trisaccharide, which is catalyzed by raffinose synthase (RafS). This enzyme transfers a galactose unit from galactinol to the glucose moiety of sucrose via an α-(1→6) glycosidic linkage. frontiersin.orgnih.gov The availability of sucrose can directly influence the direction of the pathway. For instance, the maize raffinose synthase (ZmRS) synthesizes raffinose at high sucrose levels. Conversely, under conditions of low sucrose and high galactinol, the enzyme's activity can shift towards hydrolyzing galactinol, thereby generating myo-inositol, which may also contribute to stress protection. frontiersin.org In some plant species, raffinose synthesized in mesophyll cells from sucrose and galactinol is thought to diffuse into vascular bundles, where it can be hydrolyzed to release sucrose for long-distance transport through the phloem. frontiersin.orgglbrc.org

Molecule Role in RFO Pathway Enzyme Product References
Sucrose Galactose acceptorRaffinose Synthase (RafS)Raffinose frontiersin.org
UDP-D-galactose Galactose donor for galactinolGalactinol Synthase (GolS)Galactinol frontiersin.org
myo-inositol Galactose acceptorGalactinol Synthase (GolS)Galactinol frontiersin.org
Galactinol Galactose donor for raffinoseRaffinose Synthase (RafS)Raffinose frontiersin.org

Key Glycosyltransferases Involved in this compound Formation

The formation of this compound from its precursor, raffinose, is catalyzed by specific glycosyltransferases that exhibit distinct linkage specificities.

Raffinose Synthase (RafS; EC 2.4.1.82) is the key enzyme responsible for producing the trisaccharide raffinose, the direct precursor for higher RFOs. frontiersin.orgnih.gov It is highly specific for its substrates, using galactinol as the galactose donor and sucrose as the acceptor. frontiersin.org RafS genes have been identified and characterized in numerous plant species, and their expression is often correlated with responses to abiotic stress, such as drought. nih.govnih.gov For example, overexpression of the maize RafS gene (ZmRAFS) enhances drought tolerance by increasing raffinose content, which helps control water loss. nih.gov

The reaction catalyzed by RafS is reversible. frontiersin.orgnih.gov While it primarily synthesizes raffinose, under certain conditions, such as low sucrose availability, it can also hydrolyze galactinol, highlighting its regulatory role in balancing the levels of these important metabolites. frontiersin.orgnih.gov

Enzyme EC Number Substrates Product Function References
Raffinose Synthase (RafS) 2.4.1.82Galactinol, SucroseRaffinoseCatalyzes the first step in RFO chain elongation from sucrose. frontiersin.orgnih.gov
Stachyose (B150584) Synthase (StaS) 2.4.1.67Galactinol, RaffinoseStachyoseElongates raffinose to form the tetrasaccharide stachyose. frontiersin.org

The synthesis of this compound (Isolychnose) represents a branching point from the linear elongation pathway that produces stachyose and verbascose. Instead of adding another galactose to the existing galactose unit of raffinose, this tetrasaccharide is formed by adding a galactose moiety to the fructose (B13574) unit of a separate raffinose molecule.

Research has identified a distinct enzymatic activity responsible for this synthesis, catalyzed by raffinose-raffinose alpha-galactosyltransferase (EC 2.4.1.166). wikipedia.org This enzyme facilitates a reaction where two molecules of raffinose act as both donor and acceptor:

2 Raffinose ⇌ 1F-alpha-D-Galactosylraffinose (Lychnose) + Sucrose wikipedia.orgebi.ac.uk

This reaction produces sucrose and the tetrasaccharide Lychnose. Isolychnose (this compound) is an isomer of Lychnose and is also known to be synthesized in this manner in certain plant families, such as Caryophyllaceae (e.g., in Cerastium arvense). wikipedia.orgebi.ac.uk This pathway demonstrates a Gol-independent mechanism for RFO synthesis, where raffinose itself serves as the galactosyl donor to another raffinose molecule, showcasing the metabolic versatility within the RFO network.

Enzyme EC Number Reaction Catalyzed Products Significance References
Raffinose-raffinose alpha-galactosyltransferase 2.4.1.1662 Raffinose ⇌ Tetrasaccharide + SucroseLychnose, Isolychnose, SucroseA galactinol-independent pathway for synthesizing higher-order RFOs. wikipedia.orgebi.ac.uk

Catabolism and Enzymatic Hydrolysis of this compound

The breakdown of RFOs is primarily carried out by α-galactosidases (EC 3.2.1.22). These enzymes catalyze the hydrolysis of the α-1,6-galactosidic linkages, sequentially removing terminal galactose units. nih.govresearchgate.net In the context of this compound, α-galactosidases would be responsible for its degradation.

The activity of these enzymes is crucial for mobilizing the carbohydrates stored in RFOs, making them available for primary metabolism. For instance, in sorghum, specific neutral-alkaline α-galactosidases (SbAGA1 and SbAGA2) are expressed in vascular tissues, suggesting a role in hydrolyzing raffinose to release sucrose for transport or accumulation in stem parenchyma. frontiersin.orgglbrc.org The enzymatic hydrolysis of this compound would be expected to release galactose and raffinose, which could then be further broken down into sucrose and galactose. This catabolic process allows the plant to reclaim the carbon and energy invested in RFO synthesis when conditions change or during specific developmental stages like seed germination.

Alpha-Galactosidase (α-GAL) Activities and Specificities

Alpha-galactosidases (α-GAL, EC 3.2.1.22) are critical exoglycosidases that catalyze the hydrolysis of terminal α-1,6-linked galactose residues from various galacto-oligosaccharides, including RFOs like raffinose and stachyose. wikipedia.orgmdpi.com This enzymatic action is the primary step in the catabolism of RFOs, breaking them down into simpler sugars that can be readily metabolized. nih.govnih.gov

The activity of α-galactosidases is fundamental for organisms that utilize RFOs as an energy source. In humans and other monogastric animals that lack this enzyme, RFOs are indigestible and can lead to flatulence when fermented by gut bacteria. nih.gov In plants, α-GAL activity is crucial during seed germination, where the breakdown of stored RFOs provides the necessary energy for the growing embryo. cambridge.orgresearchgate.net

Enzyme Specificity and Sources: α-Galactosidases exhibit broad substrate specificity, hydrolyzing various α-galactosides such as melibiose, raffinose, and stachyose. wikipedia.orgnih.gov These enzymes are found across a wide range of organisms, including plants, bacteria, and fungi. researchgate.netscielo.br

Microbial α-GAL: Fungi like Aspergillus oryzae and Aspergillus fumigatus are known producers of α-galactosidases. scielo.brnih.gov The enzyme from A. fumigatus shows maximal activity at a pH of 4.5-5.5 and a temperature of 55°C, and while it efficiently hydrolyzes melibiose, it is less active on raffinose. scielo.br In the gut microbiome, bacteria such as Bacteroides thetaiotaomicron possess α-galactosidases (e.g., BT1871) that are essential for degrading dietary RFOs. nih.gov

Plant α-GAL: In plants, α-galactosidase activity is spatially regulated. For instance, in chickpea seeds, the enzyme is highly active in the cotyledon vasculature and near growing tips, indicating its role in mobilizing stored energy to areas of active growth. nih.gov

The kinetic properties of α-galactosidases vary depending on their source. For example, the enzyme from A. fumigatus has a K_M value of 0.3 mM for the artificial substrate p-nitrophenyl-α-D-galactopyranoside. scielo.br

Table 1: Properties of α-Galactosidases from Various Sources
Source OrganismOptimal pHOptimal Temperature (°C)SubstratesReference
Aspergillus fumigatus4.5 - 5.555pNPGal, Melibiose, Raffinose (low activity) scielo.br
Aspergillus oryzae4.850 (soluble), 55 (immobilized)Raffinose-family oligosaccharides nih.gov
Aspergillus sp. D-235.060Raffinose-family oligosaccharides mdpi.com
Saccharomyces carlsbergensis--Melibiose, Raffinose, Stachyose nih.gov

Identification and Characterization of Novel Degradative Enzymes

While α-galactosidases are the primary enzymes for initiating RFO degradation, complete breakdown requires the action of other enzymes. The hydrolysis of an RFO like raffinose by α-galactosidase yields galactose and sucrose. wikipedia.org The resulting sucrose molecule must be further cleaved for complete metabolization.

In the gut bacterium Bacteroides thetaiotaomicron, the full degradation of RFOs is a multi-step process. After the initial cleavage of the α-1,6 galactose linkage by the α-galactosidase BT1871, sucrases encoded by genes in a different Polysaccharide Utilization Locus (PUL) are required to break the α-1-β-2 bond of the sucrose moiety, releasing glucose and fructose. nih.gov

Furthermore, some enzymes exhibit transferase activity, participating in both synthesis and modification of RFOs. A galactinol-independent enzyme, galactan-galactan galactosyl transferase (GGT) , found in the vacuoles of plant leaves, catalyzes the transfer of a galactosyl moiety from one RFO to another. nih.gov For instance, it can facilitate the formation of stachyose from two raffinose molecules. This type of transglycosylation activity represents an alternative pathway for RFO metabolism beyond simple hydrolysis.

Genetic and Transcriptomic Regulation of this compound Biosynthesis and Catabolism

The metabolic flux through the RFO pathways is tightly controlled at the genetic and transcriptomic levels, ensuring that the synthesis and degradation of these oligosaccharides are coordinated with the developmental and environmental status of the organism.

In plants, the expression of genes encoding key biosynthetic enzymes is a critical regulatory point. Studies in pea (Pisum sativum) have shown a direct correlation between the activity levels of galactinol synthase and stachyose synthase and the steady-state levels of their corresponding mRNAs. nih.gov This indicates that the regulation of RFO accumulation during seed development is controlled at the level of gene transcription. nih.gov

In the context of catabolism, the regulation of RFO utilization has been studied in gut bacteria. In Bacteroides thetaiotaomicron, the expression of the α-galactosidase BT1871 and other enzymes involved in RFO degradation is managed through complex regulatory networks. The disruption of BT1876, an anti-sigma factor, leads to increased transcription of the BT1871 gene and enhanced RFO utilization. nih.gov Additionally, the master regulator of carbohydrate utilization, BT4338, also plays a role in controlling the expression of the necessary degradative enzymes. nih.gov This demonstrates a sophisticated system for sensing and responding to the availability of RFOs as a nutrient source.

Comparative Enzymology of RFO Biosynthesis across Diverse Organisms

The biosynthesis of RFOs primarily occurs in plants and involves a sequential addition of galactose units to a sucrose molecule. The enzymatic machinery for this process shows variations, particularly between different plant species and tissues.

The canonical pathway for RFO biosynthesis in plants is galactinol-dependent. cambridge.org It begins with the synthesis of galactinol from UDP-D-galactose and myo-inositol, a reaction catalyzed by galactinol synthase (GolS) . wikipedia.org Subsequently, raffinose synthase (RFS) transfers a galactose unit from galactinol to sucrose, forming raffinose. cambridge.org Higher-order RFOs like stachyose and verbascose are synthesized by the sequential addition of more galactose units from galactinol, catalyzed by enzymes such as stachyose synthase (STS) . nih.govnih.gov In some species like peas, stachyose synthase can be a multi-functional enzyme, synthesizing both stachyose and verbascose. nih.gov

An alternative, galactinol-independent pathway exists, particularly in the vacuoles of leaf cells. This pathway utilizes galactan-galactan galactosyl transferase (GGT) to elongate RFO chains by transferring galactose between two RFO molecules. nih.govcambridge.org

The synthesis of this compound (isolychnose) and its isomer 1F-alpha-D-galactosylraffinose (lychnose) involves a distinct enzymatic reaction catalyzed by raffinose-raffinose alpha-galactosyltransferase (EC 2.4.1.166) . This enzyme catalyzes the transfer of a galactose moiety from one raffinose molecule to another, producing the tetrasaccharide and sucrose. ebi.ac.ukwikipedia.org This reaction highlights a pathway for creating higher-order RFOs directly from raffinose.

Table 2: Key Enzymes in Raffinose Family Oligosaccharide (RFO) Biosynthesis
EnzymeAbbreviationReaction CatalyzedPathwayTypical LocationReference
Galactinol SynthaseGolSUDP-galactose + myo-inositol → galactinol + UDPGalactinol-dependentPlant cytoplasm wikipedia.org
Raffinose SynthaseRFSGalactinol + sucrose → raffinose + myo-inositolGalactinol-dependentPlant cytoplasm cambridge.org
Stachyose SynthaseSTSGalactinol + raffinose → stachyose + myo-inositolGalactinol-dependentPlant cytoplasm nih.govnih.gov
Galactan-galactan galactosyl transferaseGGTRFO_n + RFO_m → RFO_n+1 + RFO_m-1Galactinol-independentPlant vacuoles (leaves) nih.gov
Raffinose-raffinose alpha-galactosyltransferase-Raffinose + Raffinose → Lychnose/Isolychnose + SucroseGalactinol-independentPlants (e.g., Cerastium arvense) ebi.ac.ukwikipedia.org

Ecological and Physiological Occurrence and Distribution of 3f Alpha D Galactosylraffinose

Presence and Accumulation in Plant Tissues

Raffinose (B1225341) family oligosaccharides are nearly ubiquitous in the plant kingdom, ranking second only to sucrose (B13894) in abundance as soluble carbohydrates. They are α-galactosyl derivatives of sucrose, with 3F-alpha-D-Galactosylraffinose being one of several elongated forms. The biosynthesis of RFOs begins with the creation of galactinol (B1212831) from myo-inositol and UDP-galactose, a reaction catalyzed by galactinol synthase (GolS). nih.govfrontiersin.org Subsequent additions of galactose moieties to sucrose form raffinose, stachyose (B150584), and higher-order RFOs like this compound. nih.gov

Raffinose family oligosaccharides, including by extension this compound, play a pivotal role during the lifecycle of seeds. They accumulate to high levels during the late stages of seed maturation, where they are thought to contribute to desiccation tolerance, a crucial factor for seed viability and longevity. nih.govnih.govfrontiersin.org This protective function is attributed to their ability to replace water, thereby stabilizing membranes and proteins in a dehydrated state through a process known as vitrification.

During germination, the stored RFOs are rapidly metabolized to provide energy for the growing embryo before it becomes photosynthetically active. nih.govfrontiersin.orgresearchgate.net This process is facilitated by the enzyme α-galactosidase (α-GAL), which hydrolyzes RFOs into sucrose and galactose. nih.govmdpi.comnih.gov The activity of α-GAL increases significantly during early germination, coinciding with a decrease in RFO content. mdpi.comnih.govnih.gov Studies in chickpea have shown that while RFO levels are lowest in imbibed seeds, they increase rapidly post-imbibition, suggesting a dynamic role in maintaining a steady supply of readily metabolizable sugars for the high energy demands of germination. nih.govnih.gov

Changes in α-Galactosidase Activity During Waxy Corn Seed Germination
Inbred LineTime (hours)Treatmentα-GAL Activity Reduction (%)
SYKN16724Artificial Aging3.20
SYKN16772Artificial Aging62.63
SD8824Artificial Aging36.56
SD8872Artificial Aging41.70

This table illustrates the percentage reduction in α-galactosidase activity in two different inbred lines of waxy corn at 24 and 72 hours after artificial aging treatment, as reported in a study on seed vigor. mdpi.com

While most concentrated in seeds, RFOs are also present in vegetative tissues and storage organs of various plants. mdpi.comnih.gov Their accumulation in these tissues is often associated with responses to abiotic stresses such as cold, drought, and high salinity. nih.govresearchgate.net In these conditions, RFOs are believed to function as compatible solutes, helping to maintain cellular turgor and protect cellular structures from damage. nih.govresearchgate.net They may also act as antioxidants, scavenging reactive oxygen species (ROS) that are produced under stress conditions. nih.govresearchgate.net The presence of α-galactosidase in various plant organs, including leaves and seedlings, indicates the dynamic metabolism of RFOs throughout the plant. mdpi.com

In some plant species, RFOs, in addition to sucrose, serve as a primary form of transport sugar in the phloem. nih.gov This is part of the plant's broader carbon partitioning strategy, where carbon fixed during photosynthesis is allocated to various sinks for growth, storage, or stress response. nih.gov The synthesis of RFOs in source leaves and their transport to sink tissues like roots, fruits, and seeds is a key component of this process. The breakdown of RFOs in sink tissues by α-galactosidase releases sucrose and galactose, which can then be used for metabolism or storage. nih.gov This mechanism allows for the efficient movement of carbon throughout the plant and plays a role in signaling responses to environmental stresses. nih.gov

Occurrence in Microbial Systems

The occurrence of this compound and other RFOs in microbial systems is primarily in the context of their utilization as a substrate. Many microorganisms possess the enzymatic machinery to degrade these complex sugars and use them as a source of energy and carbon.

A variety of bacterial and fungal species have been identified that produce α-galactosidases, the key enzyme for RFO degradation. researchgate.net This implies an ecological niche for these microbes where RFO-rich plant material is available. For instance, bacteria from the genera Lactobacillus and Bifidobacterium, often found in the gut of humans and other animals, can metabolize RFOs. researchgate.net Similarly, thermophilic bacteria such as Bacillus stearothermophilus and fungi like Pseudobalsamia microspora and Rhizopus sp. are known producers of α-galactosidases. researchgate.netresearchgate.net The presence of these enzymes is a strong indicator of the interaction between these microbes and RFOs in their environment.

Characteristics of Microbial α-Galactosidases
MicroorganismEnzyme NameOptimal pHOptimal Temperature (°C)Molecular Mass (kDa)
Pseudobalsamia microsporaPMG5.05562
Bacillus stearothermophilus NUB3621AgaNNot Specified7580.3
Lactobacillus fermentumNot Specified5.0-6.545Not Specified
Rhizopus sp. F78Aga-F78Not SpecifiedNot SpecifiedNot Specified

This table summarizes the biochemical characteristics of α-galactosidases from different microbial sources, highlighting their potential for RFO degradation. researchgate.netresearchgate.net

In fermentation processes, particularly in the context of the human gut, RFOs are fermented by colonic bacteria that possess α-galactosidase. wikipedia.org This fermentation process breaks down the oligosaccharides that are indigestible by humans, leading to the production of short-chain fatty acids (SCFAs) like acetic, propionic, and butyric acids, as well as gases such as carbon dioxide, hydrogen, and methane. wikipedia.org This microbial activity is the reason for the flatulence commonly associated with the consumption of legumes, which are rich in RFOs. nih.govfrontiersin.org Beyond the gut, microbial α-galactosidases have industrial applications in food processing, such as reducing the RFO content in soy milk to improve its digestibility and in the sugar industry to improve sucrose crystallization. researchgate.net

Natural Abundance and Variability in Different Biological Sources

This compound is an oligosaccharide primarily identified in members of the Caryophyllaceae family, commonly known as the carnation or pink family. Research indicates that this compound, along with its isomer lychnose, is a characteristic component of the soluble carbohydrate profile in the vegetative tissues of many species within this family.

Detailed research findings have pinpointed the presence of this compound in various species, including but not limited to Cerastium arvense (field chickweed), Cerastium alpinum (alpine mouse-ear), and Stellaria media (common chickweed). Its accumulation is not uniform across the plant's life cycle or in different organs.

The concentration of this compound exhibits significant variability influenced by environmental cues, particularly temperature. Studies on Cerastium arvense have demonstrated that the synthesis and accumulation of both lychnose and isolychnose in the leaves are predominantly controlled by the temperature regime. The highest concentrations of these oligosaccharides are typically observed during the late fall and winter months, suggesting a crucial role in the plant's adaptation to cold temperatures and frost tolerance. The photoperiod, or day length, has been shown to have a quantitative effect on this accumulation, but temperature remains the primary driver.

While prevalent in the vegetative parts of the plant, such as leaves and stems, the presence and concentration of this compound can differ in reproductive tissues like seeds. For instance, a qualitative and quantitative analysis of soluble carbohydrates in the diaspores (seeds) of polar Caryophyllaceae species, including Cerastium arvense and Cerastium alpinum, did not specifically quantify isolychnose but noted the accumulation of raffinose family oligosaccharides (RFOs) during maturation. This suggests that the distribution and abundance of this compound may be tissue-specific, with a more pronounced role in the vegetative organs' response to environmental stress.

The biosynthesis of this compound in Cerastium arvense is catalyzed by the enzyme raffinose:raffinose α-galactosyltransferase. This enzyme facilitates the transfer of a galactose unit from one raffinose molecule to another, resulting in the formation of isolychnose and sucrose.

The following data tables summarize the known occurrence and observed variability of this compound in different biological sources based on available research.

Table 1: Documented Occurrence of this compound in Plant Species

FamilySpeciesCommon NameTissue(s) of Occurrence
CaryophyllaceaeCerastium arvenseField ChickweedLeaves
CaryophyllaceaeCerastium alpinumAlpine Mouse-earVegetative Tissues
CaryophyllaceaeStellaria mediaCommon ChickweedVegetative Tissues

Table 2: Influence of Environmental Factors on this compound Abundance

SpeciesEnvironmental FactorObserved Effect on this compound Concentration
Cerastium arvenseLow Temperature (Late Fall/Winter)Significant increase in leaves
Cerastium arvensePhotoperiodQuantitative influence on accumulation

It is important to note that while the presence of this compound is a chemotaxonomic marker for the Caryophyllaceae family, detailed quantitative data across a broad range of species and under varied environmental conditions remains an area for further research. The existing findings strongly support its role as a stress-related carbohydrate, particularly in the context of cold acclimation.

Sophisticated Analytical and Detection Methodologies for 3f Alpha D Galactosylraffinose

Extraction and Purification Strategies from Biological Matrices

The initial and most critical step in the analysis of 3F-alpha-D-Galactosylraffinose from biological sources, such as plant tissues or microbial fermentation broths, is its efficient extraction and purification. The goal is to isolate the target oligosaccharide from a complex mixture of other carbohydrates, proteins, lipids, and various metabolites.

A common approach involves an initial extraction with a solvent, typically an ethanol-water mixture, to solubilize the sugars. This is often followed by a series of purification steps. Techniques like gel filtration chromatography and ion-exchange chromatography are frequently employed. scielo.br Gel filtration separates molecules based on their size, which is effective for separating a tetrasaccharide like this compound from smaller monosaccharides and disaccharides, as well as larger polysaccharides and proteins. Ion-exchange chromatography can be used to remove charged contaminants, as neutral carbohydrates like this compound will not bind to the column matrix. The combination of these chromatographic techniques allows for the preparation of a purified sample suitable for subsequent quantitative analysis.

Quantitative Chromatographic Methods

Chromatography is the cornerstone for the quantitative analysis of carbohydrates. Due to their lack of a strong UV-absorbing chromophore, universal detection methods or derivatization are required.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) is a widely used technique for the quantification of non-chromophoric compounds like sugars. protocols.iomdpi.com The method is based on the principle that the refractive index of the column eluent changes in the presence of the analyte. An isocratic mobile phase is typically required for a stable baseline.

For oligosaccharide analysis, specialized columns such as those with amino or ion-exclusion stationary phases are common. protocols.iomdpi.com For instance, an Aminex HPX-87H column with a dilute sulfuric acid mobile phase at an elevated temperature (e.g., 55-80 °C) can effectively separate sugars. protocols.iopharmainfo.in Quantification is achieved by comparing the peak area of the analyte to a calibration curve constructed from standards of known concentrations. pharmainfo.inresearchgate.net While robust and reliable, HPLC-RID is generally less sensitive than other methods and is incompatible with gradient elution. mdpi.com

Table 1: Typical Parameters for HPLC-RID Analysis of Sugars

Parameter Typical Value / Condition Source(s)
Column Aminex HPX-87H, Shodex Sugar SP0810, Amino Column protocols.iomdpi.compharmainfo.in
Mobile Phase Isocratic; Dilute Sulfuric Acid (e.g., 0.01N) or Acetonitrile:Water (e.g., 75:25 v/v) protocols.iomdpi.com
Flow Rate 0.5 - 0.9 mL/min mdpi.compharmainfo.in
Column Temp. 35 - 80 °C protocols.iomdpi.compharmainfo.in
Detector Refractive Index Detector (RID) protocols.iomdpi.compharmainfo.in
**Linearity (R²) ** >0.997 mdpi.comresearchgate.net
LOD 0.01 - 0.17 mg/mL pharmainfo.inresearchgate.net
LOQ 0.03 - 0.56 mg/mL pharmainfo.inresearchgate.net
Precision (%RSD) < 2.0% mdpi.com

| Accuracy (% Recovery) | 96.78 - 108.88% | mdpi.com |

This table presents a summary of typical values from various sugar analysis methods and may not be specific to this compound.

Ultra-Performance Liquid Chromatography (UPLC) coupled with an Evaporative Light Scattering Detector (ELSD) offers a more sensitive alternative to HPLC-RID and is compatible with gradient elution. nih.govresearchgate.net This makes it highly suitable for analyzing complex mixtures of carbohydrates. The ELSD works by nebulizing the column effluent into a fine aerosol, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles. researchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred separation mode for polar compounds like sugars on UPLC systems. nih.govcardiff.ac.uk This technique allows for the simultaneous analysis of multiple sugar alcohols and saccharides within a short run time. nih.gov The response from an ELSD is not directly linear and often requires a logarithmic transformation of both concentration and peak area to generate a linear calibration curve for quantification. researchgate.netwaters.com

Table 2: UPLC-ELSD Method Parameters for Sugar and Sugar Alcohol Analysis

Parameter Typical Value / Condition Source(s)
Column HILIC (e.g., CORTECS UPLC HILIC) nih.govcardiff.ac.uk
Mobile Phase Gradient; Acetonitrile and aqueous buffer (e.g., 10mM Ammonium Formate) cardiff.ac.uk
Analysis Time < 15 minutes nih.gov
Detector Evaporative Light Scattering Detector (ELSD) nih.govcardiff.ac.uk
Drift Tube Temp. 40 - 45 °C researchgate.netcardiff.ac.uk
Nebulizing Gas Nitrogen cardiff.ac.uk
Linearity (R) > 0.995 (log-log plot) nih.gov
LOD 30.0 - 45.0 ng nih.gov
LOQ 50.0 - 75.0 ng nih.gov
Precision (CV%) ≤ 5.1% nih.gov

| Accuracy (% Recovery) | 92.3 - 107.3% | nih.gov |

This table presents a summary of typical values from various sugar analysis methods and may not be specific to this compound.

Gas Chromatography (GC) offers very high resolution but requires that analytes be volatile and thermally stable. ajrsp.com Carbohydrates like this compound are non-volatile and must be derivatized prior to analysis. ajrsp.comnih.gov This method typically involves a two-step process: first, the oligosaccharide is hydrolyzed into its constituent monosaccharides (in this case, two moles of galactose, one mole of glucose, and one mole of fructose). Second, these monosaccharides are chemically derivatized to increase their volatility. Common derivatization techniques include trimethylsilylation (TMS) or conversion to alditol acetates. researchgate.net

The resulting volatile derivatives are then separated by GC and detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both quantification and structural confirmation. mdpi.com A challenge in GC analysis of sugars is the formation of multiple peaks from different anomers (e.g., α and β forms), which can complicate chromatograms. chromforum.org For accurate quantification, it is standard practice to sum the areas of all anomeric peaks corresponding to a single monosaccharide. chromforum.org

Enzymatic Assays for Specific Quantification

Enzymatic assays provide a highly specific method for quantification. abyntek.com While a direct assay for this compound is not commercially standard, its quantification can be achieved indirectly by leveraging the specificity of enzymes. The assay would involve the enzymatic hydrolysis of this compound by a specific α-galactosidase, which cleaves the terminal galactose unit. scielo.br

The amount of released galactose can then be quantified using a subsequent enzymatic reaction. For example, galactose dehydrogenase can be used in a reaction that stoichiometrically converts NAD+ to NADH, and the increase in NADH absorbance at 340 nm is directly proportional to the amount of galactose present. publicationslist.org

Alternatively, a fluorometric assay can be employed where α-galactosidase cleaves a synthetic substrate like 4-methylumbelliferyl-α-D-galactose, releasing the highly fluorescent 4-methylumbelliferone (B1674119) (4-MU). sigmaaldrich.comnih.gov The presence of this compound in a sample would compete with the synthetic substrate, leading to a decrease in the fluorescence signal, which can be correlated to its concentration. These assays are extremely sensitive, capable of detecting very low enzyme activities (as low as 0.1 µU). sigmaaldrich.com

Immunochemical Detection Techniques (if applicable to specific research context)

Immunochemical methods, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful analytical tools known for their high specificity and sensitivity. abyntek.com These techniques rely on the specific binding interaction between an antibody and its target antigen.

Currently, there is limited to no specific reporting in the scientific literature of immunochemical assays developed for this compound. The development of such an assay would first require the production of monoclonal or polyclonal antibodies that can specifically recognize and bind to the tetrasaccharide. This can be challenging for small molecules like oligosaccharides, which are often not highly immunogenic. If developed, a competitive ELISA format would likely be used, where the sample analyte competes with a labeled version of the compound for a limited number of antibody binding sites. The resulting signal would be inversely proportional to the concentration of this compound in the sample.

Advanced Sample Preparation Techniques for Trace Analysis

Trace analysis of this compound necessitates methodologies that can effectively handle low analyte concentrations within intricate sample matrices. Key strategies include solid-phase extraction (SPE), specialized enrichment techniques, and chemical derivatization, often employed in combination to achieve the desired purity and concentration for sensitive detection.

Solid-phase extraction is a cornerstone of modern sample preparation, offering a versatile means to clean up and concentrate oligosaccharides from complex mixtures. The choice of sorbent chemistry is critical and is dictated by the physicochemical properties of the analyte and the matrix components. For a polar compound like this compound, several SPE modes are applicable.

Hydrophilic Interaction Liquid Chromatography (HILIC) SPE: This is one of the most suitable strategies for purifying polar compounds like oligosaccharides. plos.org In HILIC mode, the analyte is retained on a polar stationary phase, while less polar contaminants, such as salts and detergents, are washed away with a solvent high in organic content. The analyte is then eluted with a more aqueous mobile phase. A systematic comparison of various HILIC SPE materials for the purification of derivatized oligosaccharides found that microcrystalline cellulose (B213188) (MCC) provided a high recovery of over 70% and a detection limit of 0.12 pmol. plos.org Graphitized carbon cartridges have also been effectively used for the enrichment and fractionation of plant-derived oligosaccharides, including the raffinose (B1225341) family. researchgate.net

Mixed-Mode SPE: These sorbents combine multiple retention mechanisms, such as ion-exchange and reversed-phase, offering enhanced selectivity. For a neutral oligosaccharide like this compound, a mixed-mode sorbent might be used to remove both ionic and nonpolar interferences. For instance, Oasis MCX, a mixed-mode sorbent, has demonstrated high recovery (>60%) for various analytes in complex matrices like wastewater and urine. mdpi.com

Automation of SPE: For high-throughput applications, SPE can be automated using 96-well plate formats. nih.gov These systems, often compatible with robotic liquid handlers, significantly reduce sample processing time and improve reproducibility. waters.com For example, the Clarity® OTX™ platform enables a 15-minute SPE procedure for oligosaccharides, effectively removing proteins, lipids, and genomic DNA. phenomenex.com Similarly, the HybridSPE®-Phospholipid technology uses a 96-well plate format for the gross removal of proteins and phospholipids (B1166683) from plasma or serum samples prior to LC-MS analysis. sigmaaldrich.com

Table 1: Comparison of SPE Sorbents for Oligosaccharide Purification

Sorbent TypeAnalyteRecovery RateKey FindingsReference
Microcrystalline Cellulose (HILIC)2-AA derivatized maltoheptaose> 70%Found to be the most appropriate material among seven tested HILIC SPE cartridges for derivatized oligosaccharides. plos.org
Amide-based SorbentPositively charged maltooligosaccharides51.9%–98.9%Effective cleanup from reaction mixtures, with recovery depending on specific conditions and label. researchgate.net
Strata-X (Polymeric Reversed-Phase)Various pharmaceuticals50–117%Effective for extracting compounds from wastewater with satisfactory recovery. mdpi.com
Oasis MCX (Mixed-Mode Cation Exchange)Cocaine and metabolites> 60%Provided the best recoveries compared to other mixed-mode and generic sorbents for complex samples. mdpi.com

When this compound is present as a glycan moiety on a glycoprotein, specific enrichment strategies targeting the entire glycoconjugate can be employed. These methods are highly effective for selectively isolating glycoproteins or glycopeptides from a complex protein digest.

Lectin Affinity Chromatography: Lectins are proteins that bind specifically to certain carbohydrate structures. A lectin with high affinity for terminal α-D-galactosyl residues, such as Ricinus communis agglutinin I (RCA120) or lectins from Erythrina species, could be immobilized on a solid support to capture galactose-containing glycoconjugates. nih.gov This technique is highly specific and can effectively isolate glycoproteins bearing the target glycan from complex biological fluids. umich.edumdpi.com Frontal affinity chromatography has been used to demonstrate that lectins like CEL-IV preferentially bind to oligosaccharides containing specific galactose structures. nih.gov

Hydrazide Chemistry: This method involves the covalent capture of glycopeptides. The cis-diol groups of the carbohydrate moieties are oxidized to aldehydes, which then react with hydrazide-functionalized beads or polymers to form a stable covalent bond. koreascience.kr This strategy shows high specificity, with approximately 90% of the enriched peptides being glycosylated. koreascience.kr A novel approach using a pH-responsive soluble polymer with hydrazide groups achieved a conversion rate of over 95% for N-glycoproteins/N-glycopeptides within one hour, which is significantly faster than conventional solid-phase methods. rsc.orgrsc.org This method also demonstrated low femtomolar identification sensitivity in mass spectrometry analysis. rsc.org

Table 2: Performance of Glycopeptide Enrichment Techniques

TechniqueTargetEfficiency/PerformanceKey AdvantageReference
Hydrazide Chemistry (pH-responsive soluble polymer)N-glycoproteins/ N-glycopeptides>95% conversion rate; <1 hour reaction timeHomogeneous reaction system leads to faster kinetics and higher efficiency than solid-phase methods. rsc.orgrsc.org
Lectin Affinity Chromatography (BS I isolectins)α-D-galactopyranosyl terminated oligosaccharidesEfficient separation of structurally homologous sugar nucleotides and oligosaccharides.High specificity for terminal galactose residues, enabling resolution of epimers. umich.edu
Hydrazide Chemistry (Cationic Cysteine Hydrazide Probe)Free oligosaccharides from bacteriaImproved ionization signal for MS analysisReversible conjugation to a solid support allows for simple cleanup and improved MS sensitivity. nih.gov

Chemical derivatization is a powerful strategy to overcome the poor ionization efficiency and lack of chromophores in native oligosaccharides. By attaching a tag to the reducing end of this compound, its detection sensitivity in both mass spectrometry and fluorescence-based detection can be dramatically improved.

The process typically involves reductive amination, where a fluorescent or charged tag is coupled to the oligosaccharide. While effective, this process requires the efficient removal of excess derivatization reagents, which can be challenging in trace analysis. oup.com

A study demonstrated that derivatizing oligosaccharides with a basic aminooxyacetyl peptide could enhance MALDI-MS sensitivity by 50- to 1000-fold, achieving detection limits in the low femtomole range. nih.govpnas.org Another innovative approach involves online, in-source derivatization with phenylboronic acid during LC-MS analysis, which enhanced sensitivity by one to two orders of magnitude compared to underivatized analysis. acs.org This method eliminates complex offline derivatization steps and achieves femtomole-level limits of detection. acs.org

Table 3: Sensitivity Enhancement via Chemical Derivatization

Derivatization StrategyAnalyte(s)Sensitivity EnhancementDetection LimitReference
Aminooxyacetyl Peptide LigationVarious oligosaccharides50- to 1000-fold (MALDI-MS)Low femtomole range nih.govpnas.org
Phenylboronic Acid (Online Derivatization)Mono-, di-, and oligosaccharides1-2 orders of magnitude (LC-ESI-MS/MS)Femtomole range acs.org
2-Aminobenzoic Acid (2-AA) LabelingMaltoheptaoseN/A0.12 pmol (Normal Phase HPLC) plos.org

Mechanistic Investigations of Biological Roles of 3f Alpha D Galactosylraffinose

Role in Plant Stress Physiology and Adaptation

The raffinose (B1225341) family of oligosaccharides (RFOs), which includes 3F-alpha-D-Galactosylraffinose, plays a significant role in how plants respond to and tolerate various environmental challenges. wikipedia.orgresearchgate.net The accumulation of these sugars is a well-documented response to abiotic stresses such as drought, high salinity, and extreme temperatures. nih.govfrontiersin.org While the precise mechanisms are still under investigation, the presence of RFOs is associated with enhanced plant resilience.

Raffinose family oligosaccharides are crucial for desiccation tolerance, particularly in seeds. wikipedia.orgnih.gov They protect cellular structures from damage during severe water loss through several proposed mechanisms. One key mechanism is "vitrification," where the cytoplasm transforms into a glassy, solid-like state upon dehydration. nih.gov This process, facilitated by RFOs in conjunction with Late Embryogenesis Abundant (LEA) proteins and heat shock proteins, helps to prevent cellular collapse and maintain the stability of macromolecules. nih.gov

Another proposed mechanism involves the hydroxyl groups of RFOs replacing water molecules, thereby preserving the hydrophilic environment within the cell. This helps to stabilize membranes and other essential cellular components that would otherwise be damaged by dehydration. wikipedia.org The accumulation of RFOs is a critical factor in the acquisition of desiccation tolerance during seed maturation and is linked to seed viability and longevity. nih.govmdpi.com

The accumulation of RFOs in plant tissues increases during cold acclimation, suggesting their role as cryoprotectants. mdpi.com During exposure to low temperatures, these sugars are thought to protect cellular membranes from freeze-induced damage. Overexpression of genes involved in RFO synthesis has been shown to enhance cold tolerance in plants, while a decrease in raffinose levels leads to reduced cold tolerance. frontiersin.org The cryoprotective function of RFOs is vital for the survival of plants in environments with freezing temperatures. mdpi.com

Plants subjected to various abiotic stresses, including high salinity, drought, and temperature extremes, exhibit an increased accumulation of raffinose family oligosaccharides. wikipedia.orgnih.govnih.gov The synthesis of these compounds is a key part of the plant's defense strategy. For instance, the expression of the maize raffinose synthase gene (ZmRAFS) is induced by drought, heat, cold, and salinity stresses. nih.gov Overexpression of this gene in Arabidopsis has been shown to increase raffinose levels and enhance drought tolerance. frontiersin.org RFOs are believed to function as osmoprotectants, helping to maintain cellular turgor and protect cellular machinery under stressful conditions. researchgate.net

Table 1: Impact of Abiotic Stress on Raffinose Family Oligosaccharide (RFO) Metabolism

Stress Factor Effect on RFO Metabolism Key Genes Involved Plant Species Studied
Drought Increased accumulation of raffinose and other RFOs. nih.govfrontiersin.org RAFS, GolS researchgate.netnih.gov Maize, Arabidopsis, Lentil nih.govfrontiersin.org
Salinity Induction of RFO biosynthesis genes. nih.gov RAFS nih.gov Maize, Cotton nih.govfrontiersin.org
Cold Increased RFO content during acclimation. mdpi.com α-Gal frontiersin.org Arabidopsis, Cucumber frontiersin.orgnih.gov

| Heat | Induction of RFO synthesis pathways. nih.gov | RAFS nih.gov | Maize nih.gov |

Abiotic stress often leads to the overproduction of reactive oxygen species (ROS), which can cause significant oxidative damage to cells. Raffinose and its precursor, galactinol (B1212831), have been shown to act as ROS scavengers, particularly targeting hydroxyl radicals. frontiersin.org By quenching these harmful molecules, RFOs help to reduce oxidative damage and maintain the stability of cellular components like the photosynthetic apparatus. frontiersin.org This antioxidant activity is a critical component of the protective role of RFOs during stress. mdpi.com

Signaling Functions in Plant Development and Defense

Beyond their direct protective roles, there is emerging evidence that RFOs and their precursors are involved in signaling pathways that regulate plant development and defense responses.

Raffinose family oligosaccharides are known to be transported through the phloem, the plant's vascular tissue responsible for long-distance transport of sugars and other signaling molecules. nih.govnih.gov This mobility suggests a role in intercellular communication, coordinating growth and responses to environmental cues throughout the plant. nih.gov The precursor to raffinose, galactinol, has also been identified as a potential plant defense signal. nih.gov For instance, galactinol synthase (GolS), a key enzyme in RFO biosynthesis, can induce salicylic (B10762653) acid signaling pathways and the expression of defense-related genes, indicating a role for RFOs in pathogen resistance. wikipedia.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Galactinol
Raffinose
Sucrose (B13894)
Stachyose (B150584)
Verbascose
Ajugose
Melibiose
Fructose (B13574)
Glucose
myo-inositol
UDP-galactose

Interactions with Phytohormone Pathways

An extensive review of scientific literature reveals a significant gap in the understanding of the specific interactions between this compound and plant phytohormone pathways. Currently, there are no published studies that directly investigate or provide data on how this particular fluorinated oligosaccharide may influence the synthesis, signaling, or metabolic pathways of plant hormones such as auxins, cytokinins, gibberellins, abscisic acid, or jasmonates.

For context, other complex carbohydrates, such as alginate oligosaccharides and chitosan (B1678972) oligosaccharides, have been shown to modulate plant growth and defense responses by interacting with phytohormone networks. frontiersin.orgmdpi.commdpi.com For instance, some oligosaccharides can trigger signaling cascades that lead to changes in the endogenous levels of hormones, thereby affecting plant development and stress tolerance. frontiersin.orgmdpi.com However, it is crucial to note that these findings relate to different compounds, and no similar research is available for this compound.

Interactions with Microbial Ecosystems (Non-Clinical Focus)

Substrate Utilization by Specific Commensal and Environmental Microorganisms

There is currently no specific data in the available scientific literature detailing the utilization of this compound as a substrate by specific commensal or environmental microorganisms. The parent molecule, raffinose, is a well-known substrate for a variety of microorganisms that possess α-galactosidase enzymes. ebi.ac.ukwikipedia.org These microbes are found in diverse environments, including the soil and the gastrointestinal tracts of animals. oup.comnih.gov

The introduction of a fluorine atom to the galactose moiety of raffinose could significantly alter its recognition and metabolism by microbial enzymes. Fluorination is a common strategy in drug design to block metabolic pathways, and it is possible that this compound may act as an inhibitor rather than a substrate for some microbial α-galactosidases. ucd.ienih.gov However, without direct experimental evidence, the capacity of any specific microorganism to utilize this compound remains unknown.

Due to the lack of available data, a data table for substrate utilization cannot be generated.

Modulation of Microbial Community Structure and Metabolic Activities in In Vitro Models and Non-Human In Vivo Systems

Given the absence of information regarding the utilization of this compound by specific microorganisms, there is consequently no research on its effects on the structure and metabolic activities of microbial communities. Studies on other oligosaccharides, such as soybean oligosaccharides (which include raffinose), have demonstrated that they can modulate microbial community composition and metabolic output, often leading to an increase in beneficial bacteria and the production of short-chain fatty acids in in vitro fermentation models. oup.com These effects are substrate-dependent. oup.com

Without understanding whether this compound can be fermented by gut or environmental microbes, it is impossible to predict its impact on microbial community dynamics or metabolic functions.

Due to the lack of available data, a data table for the modulation of microbial communities cannot be generated.

Enzymatic Transformations by Microbial Alpha-Galactosidases

Microbial α-galactosidases (α-D-galactoside galactohydrolases) are enzymes that catalyze the hydrolysis of the terminal α-1,6-linked galactose residues from raffinose family oligosaccharides (RFOs), which includes raffinose. academicjournals.orgscielo.brnih.gov This enzymatic action breaks down raffinose into sucrose and D-galactose. ebi.ac.ukmegazyme.com Numerous bacteria and fungi produce α-galactosidases with varying substrate specificities and optimal reaction conditions. academicjournals.orgscielo.brnih.gov

There are no specific studies on the enzymatic transformation of this compound by microbial α-galactosidases. The presence of a fluorine atom at the 3-position of the terminal galactose unit would likely influence the binding and catalytic efficiency of α-galactosidases. It could potentially act as a substrate, a slow-reacting substrate, or a competitive inhibitor of the enzyme. Research on other fluorinated sugars has shown that they can have complex interactions with enzymes, sometimes being accepted as substrates and other times inhibiting enzyme activity. ucd.ienih.gov The precise nature of the interaction between this compound and microbial α-galactosidases remains to be determined through dedicated enzymatic studies.

Due to the lack of available data, a data table for enzymatic transformations cannot be generated.

Emerging Research Frontiers and Methodological Advancements in 3f Alpha D Galactosylraffinose Research

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Pathway Analysis

The complex nature of RFO metabolism, including the synthesis and degradation of 3F-alpha-D-Galactosylraffinose, necessitates a holistic approach for its complete elucidation. The integration of various "omics" technologies is proving to be a powerful strategy to dissect the intricate network of genes, proteins, and metabolites involved. researchgate.net

Genomics and Transcriptomics: These approaches have been instrumental in identifying and characterizing the genes encoding the enzymes responsible for RFO biosynthesis. mdpi.com For instance, studies in various plants have identified multiple gene families for key enzymes like galactinol (B1212831) synthase (GolS), raffinose (B1225341) synthase (RS), and stachyose (B150584) synthase (STS). tandfonline.comnih.gov Transcriptomic analyses, which measure gene expression levels, have revealed that the expression of these genes is often induced by environmental stresses, suggesting a direct role for RFOs in stress response pathways. mdpi.comscirp.org

Proteomics: This field focuses on the large-scale study of proteins, the direct effectors of biological processes. mdpi.com Proteomic analyses have been employed to identify and quantify the enzymes involved in RFO metabolism under different conditions. frontiersin.orgnih.gov For example, studies have shown a positive correlation between the abundance of RFO biosynthesis enzymes and stress tolerance. nih.gov By combining proteomics with metabolomics, researchers can establish direct links between protein levels and the accumulation of specific RFOs like this compound. nih.govresearchgate.net

Metabolomics: This is the comprehensive analysis of all metabolites within a biological system. frontlinegenomics.com Advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and quantify a wide range of oligosaccharides, including RFOs. frontlinegenomics.comresearchgate.net Metabolomic studies have been crucial in demonstrating the accumulation of RFOs in response to various abiotic stresses and in different plant tissues. scirp.org

Single-Cell Analysis of RFO Metabolism and Localization

Traditional biochemical analyses often rely on tissue homogenates, which provide an average measurement of metabolic activity across a multitude of cell types. However, this approach can mask the specific roles of RFOs in different cells. Single-cell analysis is an emerging field that allows researchers to study the molecular composition and metabolic activity of individual cells, providing unprecedented spatial resolution.

By applying techniques such as single-cell RNA sequencing (scRNA-seq) and single-cell metabolomics, scientists can now investigate the expression of RFO-related genes and the accumulation of these oligosaccharides in specific cell types within a tissue. This level of detail is critical for understanding how RFOs contribute to specialized functions in different parts of the plant, such as in the vascular tissues for transport or in specific cells of the seed for desiccation tolerance.

Advanced Imaging Techniques for Spatiotemporal Distribution

Visualizing the precise location of molecules within tissues and cells is fundamental to understanding their function. Advanced imaging techniques are now being applied to map the spatiotemporal distribution of RFOs, including this compound.

Mass Spectrometry Imaging (MSI): This powerful technique allows for the label-free visualization of the distribution of specific molecules directly in tissue sections. researchgate.net MSI has been used to image the localization of various oligosaccharides in plant tissues, providing insights into their transport and storage. researchgate.net This approach holds great promise for mapping the distribution of this compound and other RFOs in different plant organs and under various physiological conditions.

Fluorescence Imaging: The use of fluorescent probes and biosensors enables the real-time imaging of dynamic processes within living cells. While direct fluorescent labeling of RFOs can be challenging, the development of biosensors that report on the presence of these sugars is a promising avenue. Furthermore, techniques like Förster Resonance Energy Transfer (FRET) can be used to study the interactions between RFOs and other molecules in vivo.

Development of Novel Biosensors for Real-time Monitoring

The ability to monitor the concentration of specific molecules in real-time and in vivo is a long-standing goal in biology. Novel biosensors are being developed to achieve this for various sugars, and these technologies are being adapted for RFOs. upsc.seresearchgate.net

Genetically Encoded Biosensors: These biosensors are proteins that are engineered to change their fluorescence properties upon binding to a specific molecule. nih.gov Researchers are working on developing genetically encoded biosensors that can specifically recognize and report on the concentration of RFOs like this compound inside living cells. sun.ac.za This would allow for the dynamic monitoring of RFO metabolism in response to various stimuli.

Electrochemical Biosensors: These sensors use an electrode to detect a biochemical reaction. rsc.orgmdpi.com They can be designed to be highly sensitive and specific for particular sugars. The development of electrochemical biosensors for RFOs could enable rapid and on-site detection in various applications, from agricultural monitoring to food quality control. rsc.org The integration of these biosensors with the Internet of Things (IoT) could revolutionize real-time monitoring in the food supply chain. mdpi.com

Synthetic Biology Approaches for De Novo Design of Oligosaccharide Production Systems

Synthetic biology combines principles from engineering and biology to design and construct new biological parts, devices, and systems. benthamdirect.com This field offers exciting possibilities for the production of specific oligosaccharides like this compound. benthamdirect.comnih.gov

By assembling the necessary biosynthetic genes in a microbial host, such as Escherichia coli or yeast, it is possible to create "cell factories" for the production of desired oligosaccharides. nih.govgalab.comwipo.int This approach has several advantages, including the potential for high yields, the use of inexpensive starting materials, and the ability to produce compounds that are difficult to synthesize chemically. nih.govgalab.com

The de novo design of oligosaccharide production systems involves several key steps:

Pathway Design: Identifying the optimal set of enzymes to convert a simple sugar into the target oligosaccharide.

Gene Synthesis and Assembly: Synthesizing the genes for these enzymes and assembling them into a functional pathway.

Host Engineering: Optimizing the metabolism of the host organism to support high-level production of the target oligosaccharide.

Fermentation and Purification: Developing efficient processes for growing the engineered microbes and purifying the final product.

These synthetic biology approaches are not only valuable for the commercial production of RFOs but also serve as powerful research tools to study the properties and functions of these complex sugars. digitellinc.com

Unresolved Questions and Future Directions in RFO Research

Despite significant progress, many questions regarding the roles of this compound and other RFOs remain unanswered. Future research will likely focus on several key areas:

Precise Biological Functions: While RFOs are known to be involved in stress tolerance and seed longevity, their precise molecular mechanisms of action are still not fully understood. tandfonline.com Future studies will aim to elucidate how these sugars protect cellular components and regulate physiological processes at the molecular level.

Signaling Roles: There is growing evidence that RFOs may act as signaling molecules, in addition to their metabolic and protective roles. Investigating the potential signaling pathways mediated by RFOs is a key area for future research.

Interactions with Gut Microbiota: The prebiotic potential of RFOs is an area of increasing interest. frontiersin.org Further research is needed to understand how specific RFOs, including this compound, are metabolized by different gut bacteria and how this impacts human health. nih.gov

Biotechnological Applications: The development of RFOs as functional food ingredients, cryoprotectants, and for other industrial applications is a promising avenue. nmbu.no Continued research into their properties and production methods will be crucial for realizing their full potential.

The ongoing development of advanced research tools and a multidisciplinary approach will be essential to address these unresolved questions and to continue to uncover the fascinating biology of this compound and the broader family of raffinose oligosaccharides. defense.govrand.org

Q & A

Q. What interdisciplinary approaches elucidate the evolutionary significance of this compound in plant-microbe interactions?

  • Methodological Answer : Phylogenetic analysis of galactosyltransferase genes across species paired with glycan profiling (MALDI-TOF). Conduct ecological field studies to correlate glycan diversity with microbial symbiont prevalence. Use machine learning to model co-evolutionary patterns .

Data Analysis and Interpretation

Q. How should researchers statistically validate differences in this compound bioactivity between experimental groups?

  • Methodological Answer : Apply mixed-effects models to account for nested variables (e.g., cell line batches). Use false discovery rate (FDR) correction for high-throughput data. For small sample sizes, non-parametric tests (Mann-Whitney U) are preferable. Pre-register analysis plans to reduce bias .

Q. What bioinformatics tools are recommended for annotating this compound-related pathways in omics datasets?

  • Methodological Answer : Use KEGG or Reactome for pathway enrichment analysis. Customize databases with glycan-specific resources (GlyTouCan, UniCarbKB). For network analysis, employ Cytoscape with plugins like ClusterONE to identify functionally linked modules .

Ethical and Collaborative Considerations

Q. How can multi-site studies on this compound ensure data harmonization?

  • Methodological Answer : Standardize protocols via centralized training and inter-lab proficiency testing. Use cloud-based LIMS (Laboratory Information Management Systems) for real-time data sharing. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.